![molecular formula C18H21N3O3S B2584577 N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 941887-89-4](/img/structure/B2584577.png)

N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

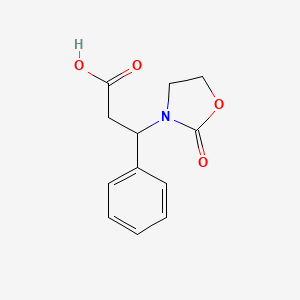

“N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide” is a complex organic compound. It contains a pyrimidine ring, which is a common structure in many biological compounds, including several essential vitamins and nucleotides .

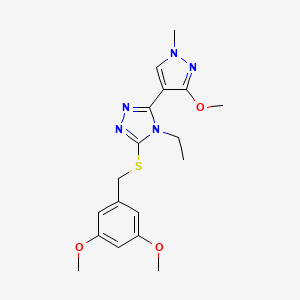

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also has a benzyl group (a benzene ring attached to a CH2 group), a hydroxyethyl group (an ethyl group with a hydroxyl (-OH) group), and an acetamide group (a carbonyl group double-bonded to a nitrogen atom) attached .

Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the amide group might undergo hydrolysis, and the benzyl group might participate in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like the amide and hydroxyl groups could make it somewhat soluble in water .

Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

The compound has been implicated in the synthesis of diverse heterocyclic compounds, which are crucial in medicinal chemistry for their biological activities. For instance, its structural framework allows for the synthesis of derivatives with potential as antimicrobial agents through modifications that enhance their activity against a range of bacterial and fungal pathogens. This underscores its utility in designing novel therapeutic agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019). Furthermore, its application extends to the development of compounds with anti-inflammatory properties, demonstrating the broad utility of this chemical structure in synthesizing molecules with significant pharmacological activities (Amr, Sabry, & Abdulla, 2007).

Antitumor and Enzyme Inhibition

Research has also shown that derivatives of such complex molecules can act as dual inhibitors of critical enzymes like thymidylate synthase and dihydrofolate reductase, highlighting their potential in cancer therapy. The unique structural characteristics of these compounds enable them to bind to enzyme active sites, inhibiting their function and thereby exerting antitumor effects. This dual inhibition mechanism is particularly valuable in designing antitumor agents with enhanced efficacy and reduced resistance (Gangjee, Lin, Kisliuk, & McGuire, 2005; Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Mecanismo De Acción

Target of action

Compounds with a pyrimidine ring, such as “N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide”, often target enzymes involved in cellular signal transduction pathways .

Mode of action

These compounds typically interact with their targets by binding to the active site of the enzyme, inhibiting its function .

Biochemical pathways

The inhibition of these enzymes can affect various biochemical pathways, including those involved in cell division, survival, and apoptosis .

Pharmacokinetics

The ADME properties of these compounds can vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s metabolism .

Result of action

The molecular and cellular effects of these compounds can include reduced cell proliferation and induced cell death .

Action environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including the presence of other drugs, the patient’s diet, and the patient’s overall health .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-10-9-21-15-8-4-7-14(15)17(20-18(21)24)25-12-16(23)19-11-13-5-2-1-3-6-13/h1-3,5-6,22H,4,7-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZZFOKYKXQPSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CC=C3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2584496.png)

![9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2584497.png)

![3-[[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2584498.png)

![2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2584500.png)

![3-(4-ethoxyphenyl)-7-[4-(phenylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2584501.png)

![1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2584505.png)

![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)

![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)

![N-[(3R,4R)-4-Hydroxyoxan-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2584514.png)